molecular formula C40H56O B192290 Rubixanthin CAS No. 3763-55-1

Rubixanthin

Cat. No. B192290
CAS RN: 3763-55-1
M. Wt: 552.9 g/mol
InChI Key: ABTRFGSPYXCGMR-AXXBKCDFSA-N
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Description

Synthesis Analysis

Rubixanthin is a carotenoid that can be found in the chloroplasts of plants. It has a chemical structure containing a hydroxyl group and an oxygenated carbon-carbon double bond. Rubixanthin is synthesized from geranylgeranyl diphosphate .


Molecular Structure Analysis

Rubixanthin has a molecular formula of C40H56O . It is a monohydroxy derivative of γ-carotene and β-carotene, with the hydroxyl group at C-3 of the β-ring . The molecular structure of Rubixanthin is characterized by a system of conjugated double bonds, which is responsible for its red-orange color .


Physical And Chemical Properties Analysis

Rubixanthin has a molar mass of 552.85 g/mol . It appears as red-orange crystals . The melting point of Rubixanthin is 160 °C .

Scientific Research Applications

  • Taxonomic Significance : Rubixanthin has been observed in various plant species, such as Rosa spp., Cuscuta salina, C. subinclusa, and Gazania rigens. It was initially believed to be restricted to certain plants, but further research showed its presence in a wider range of species, indicating its taxonomic significance (Valadon & Mummery, 1968).

  • Carotenoids of Higher Plants : Further chemical and spectroscopic data supported the structural identification of rubixanthin and its relation to other carotenoids like gazaniaxanthin (Arpin & Liaaen-Jensen, 1969).

  • Application in Food Technology : Rubixanthin has been identified as a major component in Rosa mosqueta hips, suggesting its potential application as a natural colorant and provitamin A source in food technology (Hornero-Méndez & Mínguez-Mosquera, 2000).

  • Alternative Pathways in Zeaxanthin Biosynthesis : In studies with Flavobacterium R1519, rubixanthin was found to play a role in the biosynthesis of zeaxanthin, highlighting its importance in the metabolic pathways of carotenoids (McDermott et al., 1974).

  • Stability in Encapsulation : The stability of rubixanthin, along with other carotenoids, has been studied in different encapsulation matrices, providing insights into its preservation for various applications (Robert et al., 2003).

  • Bioaccessibility and Antioxidant Activity : Research indicates that rubixanthin's bioaccessibility and antioxidant activities are influenced by its structural characteristics, specifically the hydroxylation and cyclization of its terminal end groups (Solyom et al., 2014).

  • Impact on Bacterial Systems : Studies have explored how certain compounds influence the synthesis of rubixanthin in bacterial systems like Staphylococcus aureus, demonstrating its relevance in microbial physiology (Joyce & White, 1971).

  • Identification in Various Species : Rubixanthin has been identified and characterized in various species, including fungi and Echinodermata, expanding our understanding of its distribution in nature (Jensen, 1965; Czeczuga, 2004).

Safety And Hazards

As a food additive, Rubixanthin is not approved for use in the USA or EU, but is approved in Australia and New Zealand . The safety and hazards associated with Rubixanthin are not well-documented.

properties

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTRFGSPYXCGMR-AXXBKCDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rubixanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rubixanthin

CAS RN

3763-55-1
Record name Rubixanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3763-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 75135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUBIXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PWJ89032Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rubixanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 °C
Record name Rubixanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
N Arpin, S Liaaen-Jensen - Phytochemistry, 1969 - Elsevier
… I for rubixanthin has not been unequivocally established. In the present work rubixanthin was found to be … 1) of rubixanthin corresponded to published data.ls 3 The methyl signals of the …
Number of citations: 32 www.sciencedirect.com
JCB McDermott, G Britton, TW Goodwin - Biochemical Journal, 1973 - portlandpress.com
[2- 14 C,(2R)-2- 3 H 1 ]- and [2- 14 C,(2S)-2- 3 H 1 ]-Mevalonates were rapidly incorporated into phytoene, lycopene, rubixanthin and zeaxanthin in a Flavobacterium system obtained by …
Number of citations: 43 portlandpress.com
BO Brown, BCL Weedon - Chemical Communications (London), 1968 - pubs.rsc.org
… Zechmeister kindly supplied us with samples of his gazaniaxanthin and of Schon’s rubixanthin. We also obtained a small sample of the original rubixanthin from the specimen collection …
Number of citations: 13 pubs.rsc.org
K Schön - Biochemical Journal, 1938 - ncbi.nlm.nih.gov
… gives an upper zone of rubixanthin, which can easily be … is rather different from rubixanthin, which crystallizes without … rubixanthin. It melts at 136-137o (uncorr., in evacuated tube). …
Number of citations: 22 www.ncbi.nlm.nih.gov
EN Novruzov - I International Rose Hip Conference 690, 2004 - actahort.org
… , quercetin, kaempferol, cyanidin-3-glucoside, and possibly pelargonidin-3,5-diglucoside, alpha-, beta-, gamma-carotenes, violaxanthin, taraxanthin, zeaxanthin and rubixanthin are …
Number of citations: 14 www.actahort.org
R Kuhn, C Grundmann - Ber. d. deutsch. chem. Gesellsch., 1934 - cabdirect.org
A new pigment, called rubixanthin, a xanthophyll related to y-carotene, was isolated from the fruits of Rosa rubinosa, by chromatographic analysis, with Al 2 O 3 as adsorbent. It behaved …
Number of citations: 5 www.cabdirect.org
LRG Valadon, RS Mummery - Nature, 1968 - nature.com
… Rubixanthin seemed to be restricted to Rosa spp.… of rubixanthin, then one could say with some confidence that the source of rubixanthin was the hips of a species of Rosa1 • Rubixanthin…
Number of citations: 6 www.nature.com
L Genival Filho, VV De Rosso, MAA Meireles… - The Journal of …, 2008 - Elsevier
… 6 compares the concentrations of total carotenoids, lycopene and rubixanthin in the SC-CO 2 extracts. At 40 C, both the lycopene and rubixanthin had their maximum concentrations …
Number of citations: 85 www.sciencedirect.com
D Hornero-Méndez… - Journal of Agricultural …, 2000 - ACS Publications
… Both pigments, rubixanthin and gazaniaxanthin are commonly found in rose hips. In fact, rubixanthin is the main pigment in rose hips and was first isolated from R. rubiginosa (Kuhn and …
Number of citations: 122 pubs.acs.org
A Al-Yafeai, A Malarski, V Böhm - Food chemistry, 2018 - Elsevier
… and rubixanthin in both … rubixanthin and (all-E)-lycopene using iodine-catalysed photoisomerisation showed that the (5′Z)-isomer gazaniaxanthin is the main (Z)-isomer of …
Number of citations: 50 www.sciencedirect.com

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